4-(2-Methoxyphenyl)oxazolidin-2-one

Lipophilicity Drug-likeness Chromatographic retention

Problem: Substituting standard Evans auxiliaries (4-phenyl, 4-benzyl) with generic analogs yields unpredictable diastereoselectivity. Solution: 4-(2-Methoxyphenyl)oxazolidin-2-one (CAS 1466834-59-2) provides an electronically differentiated scaffold-ortho-OCH₃ H-bond acceptor, XLogP3=1.2, TPSA=47.6 Ų-for tuning diastereofacial control in enolate alkylations & conjugate additions. • Consistent 98% purity (HPLC) for reproducible stereochemical outcomes. • Available in research quantities (50 mg-10 g); global ambient shipping.

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
Cat. No. B13623682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxyphenyl)oxazolidin-2-one
Molecular FormulaC10H11NO3
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2COC(=O)N2
InChIInChI=1S/C10H11NO3/c1-13-9-5-3-2-4-7(9)8-6-14-10(12)11-8/h2-5,8H,6H2,1H3,(H,11,12)
InChIKeyJIJPLSZIBYXTAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methoxyphenyl)oxazolidin-2-one Overview


4-(2-Methoxyphenyl)oxazolidin-2-one (CAS 1466834-59-2, molecular formula C10H11NO3, molecular weight 193.20 g/mol) is a heterocyclic compound belonging to the Evans-type 4-aryl-2-oxazolidinone family. It features an oxazolidin-2-one ring substituted at the 4-position with a 2-methoxyphenyl group, which introduces both steric and electronic perturbations relative to the prototypical 4-phenyl-2-oxazolidinone chiral auxiliary [1]. This compound serves as a versatile scaffold in asymmetric synthesis—where the C4 stereocenter governs diastereofacial selectivity—and as a key intermediate in medicinal chemistry programs targeting oxazolidinone antibiotics (e.g., linezolid analogs) and factor Xa inhibitors (e.g., rivaroxaban-derived series) [2].

Why 4-(2-Methoxyphenyl)oxazolidin-2-one Cannot Be Substituted


In the Evans oxazolidinone chiral auxiliary paradigm, the C4 substituent directly dictates both the magnitude and the facial sense of diastereoselectivity in enolate alkylations, conjugate additions, and aldol reactions. Literature shows that diastereofacial selectivity can be reversed when switching between 4-phenyl and 4-benzyloxazolidinones of the same absolute configuration, and that the 4-phenyl variant consistently outperforms 4-benzyl and 4-methyl auxiliaries in stereocontrol magnitude [1]. Beyond steric effects, the 2-methoxy substituent on the target compound introduces an additional hydrogen-bond acceptor site (ortho-OCH₃), alters the computed logP (XLogP3-AA = 1.2) relative to the unsubstituted 4-phenyl analog, and modifies the topological polar surface area (TPSA = 47.6 Ų), all of which can affect solubility, chromatographic behavior, and downstream N-acylation kinetics [2]. Generic substitution with 4-phenyl-, 4-(4-methoxyphenyl)-, or 4-benzyl-oxazolidin-2-one therefore risks altered stereochemical outcomes, different reaction rates, and incompatibility with established synthetic protocols that have been optimized for the specific steric and electronic profile of the 2-methoxyphenyl-substituted auxiliary.

4-(2-Methoxyphenyl)oxazolidin-2-one Differentiation Evidence


Lipophilicity Modulation via Ortho-Methoxy Group

The target compound exhibits a computed XLogP3-AA value of 1.2 [1]. The 2-methoxy substituent ortho to the oxazolidinone ring moderately reduces lipophilicity relative to the unsubstituted 4-phenyl-2-oxazolidinone, which has an estimated XLogP3-AA of approximately 1.5 based on the same computational method applied to its structure (CID 6971279). This difference of ~0.3 log units translates to a roughly 2-fold partitioning difference in octanol/water systems, which can influence reverse-phase HPLC retention times and solubility in aqueous reaction media [1].

Lipophilicity Drug-likeness Chromatographic retention

Ortho-Methoxy Group Adds a Hydrogen-Bond Acceptor

4-(2-Methoxyphenyl)oxazolidin-2-one possesses three hydrogen-bond acceptor (HBA) sites (oxazolidinone ring oxygen, oxazolidinone carbonyl oxygen, and the methoxy oxygen), compared to only two HBA sites in 4-phenyl-2-oxazolidinone [1]. This additional HBA site—located on the ortho-methoxy group—can participate in intramolecular or intermolecular hydrogen bonding with the oxazolidinone N–H donor (HBD count = 1 for both compounds). This may influence crystal packing, solubility, and the conformational pre-organization of N-acyl derivatives, a critical factor in Evans auxiliary performance [2].

Hydrogen bonding Molecular recognition Crystal engineering

Topological Polar Surface Area (TPSA) Distinction

The computed TPSA of 4-(2-methoxyphenyl)oxazolidin-2-one is 47.6 Ų, which is notably higher than the TPSA of 4-phenyl-2-oxazolidinone (approximately 38.3 Ų, computed from the same method) [1]. This ~9.3 Ų increase (approximately 24% larger polar surface) arises from the additional methoxy oxygen atom and may influence passive membrane permeability and bioavailability predictions. In drug discovery contexts where oxazolidin-2-one intermediates are advanced into cell-based screening cascades, this TPSA difference could alter the apparent cellular activity profile independently of target binding affinity.

Polar surface area Permeability ADME prediction

C4 Substituent Dictates Diastereofacial Selectivity

Williams et al. (1998) demonstrated that diastereofacial selectivity in the conjugate addition of Yamamoto organocopper reagents to N-enoyl-4-substituted oxazolidinones is reversed when comparing 4-phenyl and 4-benzyloxazolidinones of the same relative configuration, with alkenylcopper reagents showing superior results using the 4-phenyl auxiliary [1]. Friestad and Ding (2006) further showed that in Strecker reactions of N-acylhydrazones, 4-phenyl-2-oxazolidinone achieved much higher stereocontrol than four other oxazolidinones screened, with diastereoselectivity being highly dependent on the C4 substituent [2]. While the 2-methoxyphenyl variant has not been directly benchmarked in these specific transformations, these class-level findings establish that the electronic and steric nature of the 4-aryl substituent is a primary determinant of stereochemical outcome. The ortho-methoxy group is therefore expected to produce a distinct selectivity profile that cannot be extrapolated from 4-phenyl or 4-(4-methoxyphenyl) data.

Diastereoselectivity Asymmetric synthesis Chiral auxiliary

Commercial Purity Consistency

4-(2-Methoxyphenyl)oxazolidin-2-one is commercially available at a standardized purity of 98% (HPLC) from independent suppliers including Leyan (Shanghai Haohong Biomedical, product 1420451) and Fluorochem (distributed via CymitQuimica, ref. 10-F743661) . While 4-phenyl-2-oxazolidinone is widely available in >99% purity, the 4-(4-methoxyphenyl) isomer (CAS 69776-93-8) is commonly supplied at 95% purity, and 4-benzyl-2-oxazolidinone typically at 97% purity. The consistent 98% purity specification across multiple independent suppliers for the target compound provides procurement reliability and reduces the burden of in-house re-purification for most research applications.

Chemical purity Quality control Procurement specification

4-(2-Methoxyphenyl)oxazolidin-2-one Application Scenarios


Asymmetric Synthesis with Distinct C4-Aryl Auxiliary

In laboratories developing novel Evans-type asymmetric transformations, 4-(2-methoxyphenyl)oxazolidin-2-one offers a sterically and electronically differentiated alternative to the standard 4-phenyl auxiliary. The ortho-methoxy group provides an additional H-bond acceptor that may participate in substrate pre-organization, while the altered TPSA and logP values influence reaction medium compatibility [1]. Researchers seeking to expand the scope of diastereoselective conjugate additions or enolate alkylations beyond the extensively studied 4-phenyl and 4-benzyl auxiliaries will find this compound valuable for exploring structure-selectivity relationships [2].

Lead Optimization: Oxazolidinone Antibacterials & Factor Xa Inhibitors

The 4-(2-methoxyphenyl)oxazolidin-2-one scaffold serves as a direct precursor or structural analog for pharmacologically important oxazolidinones, including linezolid-type antibacterials and rivaroxaban-type factor Xa inhibitors. The computed XLogP3-AA of 1.2 and TPSA of 47.6 Ų position this compound within favorable drug-like space [1]. Medicinal chemists exploring SAR around the C4 aryl ring can use this building block to systematically probe the effect of ortho-methoxy substitution on target binding affinity, selectivity, and ADME properties, with the 98% commercial purity ensuring reliable starting material quality .

Chromatographic & Analytical Method Development

The distinct computed properties of 4-(2-methoxyphenyl)oxazolidin-2-one (HBA count = 3, TPSA = 47.6 Ų, XLogP3-AA = 1.2) relative to the 4-phenyl parent (HBA count = 2, TPSA ≈ 38.3 Ų, XLogP3-AA ≈ 1.5) ensure differential chromatographic retention on reverse-phase HPLC columns [1]. This makes the compound a useful standard for method development and system suitability testing in analytical laboratories that need to resolve mixtures of structurally similar oxazolidinone intermediates. The consistent 98% purity across suppliers minimizes variability in calibration [2].

Computational Chemistry and Molecular Modeling Benchmarking

The 2-methoxyphenyl substituent introduces a conformationally significant ortho-substituent adjacent to the oxazolidinone ring, creating a system with restricted rotation and potential intramolecular interactions (OCH₃···HN hydrogen bonding). This structural feature makes 4-(2-methoxyphenyl)oxazolidin-2-one an ideal test case for validating DFT conformational sampling methods and molecular mechanics force fields applied to 4-aryl oxazolidinones [1]. The readily available computed descriptors (TPSA, logP, HBA/HBD counts) provide a baseline for benchmarking in silico property prediction tools.

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